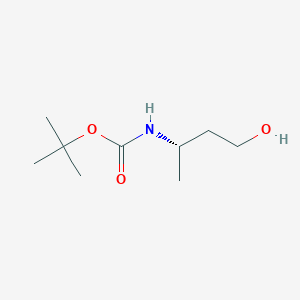

Boc-(S)-3-aminobutan-1-ol

Descripción general

Descripción

“Boc-(S)-3-aminobutan-1-ol” is a compound that involves the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . An environmentally friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .Molecular Structure Analysis

The microstructure of a polymer is related to the physical arrangement of monomer residues along the backbone of the chain. It determines its macroscopic physical and mechanical properties, such as the crystallinity, the glass transition temperature, or microphase separation phenomenon .Chemical Reactions Analysis

The Boc group can be added to the amine under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .Physical and Chemical Properties Analysis

The structure of polymer materials can determine its macroscopic physical and mechanical properties, such as the crystallinity and the glass transition temperature . The microstructure of a polymer is related to the physical arrangement of monomer residues along the backbone of the chain and it determines its macroscopic physical and mechanical properties .Aplicaciones Científicas De Investigación

Synthesis of Oligomers and Polymers

Boc-(S)-3-aminobutan-1-ol plays a crucial role in the synthesis of oligomers and polymers. For instance, Lucarini and Tomasini (2001) described the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate. These oligomers fold into ordered structures, suggesting their potential in creating new materials with specific properties (Lucarini & Tomasini, 2001).

Pharmaceutical Applications

In pharmaceutical research, this compound is used as a building block for creating novel compounds with potential therapeutic applications. For example, Facchinetti et al. (2014) evaluated hydroxyethylamine derivatives of this compound for their cytotoxic potential against cancer cell lines, highlighting the importance of the Boc group in enhancing antitumor activity (Facchinetti et al., 2014).

Material Science and Catalysis

In the field of material science, this compound derivatives have been used to develop new materials and catalysts. Heydari et al. (2007) demonstrated its application in N-tert-butoxycarbonylation of amines using a heteropoly acid as a catalyst, showcasing an efficient and environmentally benign process for protecting amine groups (Heydari et al., 2007).

Environmental and Photocatalysis Research

In environmental applications, this compound derivatives are explored for their photocatalytic properties. Ni et al. (2016) reviewed the fabrication, modification, and application of (BiO)2CO3-based photocatalysts, indicating the potential of Boc-protected compounds in enhancing photocatalytic performance for environmental remediation (Ni et al., 2016).

Mecanismo De Acción

Target of Action

Boc-(S)-3-aminobutan-1-ol is a compound used in the field of organic chemistry as a protecting group for amines . The primary target of this compound is the amine functional group present in various organic molecules .

Mode of Action

The Boc group, short for tert-butyloxycarbonyl, acts by protecting the amine functional group during chemical reactions . The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . This protection allows for transformations of other functional groups without affecting the amine .

Biochemical Pathways

The Boc group protects the amine during peptide bond formation, and is later removed under acidic conditions .

Result of Action

The primary result of the action of this compound is the protection of the amine functional group, allowing for selective reactions on other parts of the molecule . This enables the synthesis of complex organic molecules, such as peptides .

Action Environment

The action of this compound is influenced by the reaction conditions. The addition of the Boc group requires a base and the anhydride Boc2O . The removal of the Boc group is achieved with a strong acid . Therefore, the efficacy of this compound as a protecting group is dependent on the control of the reaction environment .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The formation of Boc-protected amines, such as Boc-(S)-3-aminobutan-1-ol, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases This stability allows this compound to participate in various biochemical reactions without premature deprotection

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a protecting group for amines during organic synthesis . The Boc group can be removed under acidic conditions, releasing the protected amine This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Boc-protected amines are generally stable under normal conditions and can be stored for extended periods .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Studies on similar Boc-protected amines could provide insights . Specific studies on this compound are needed to determine its dosage effects, including any threshold effects, toxic effects, or adverse effects at high doses.

Metabolic Pathways

Given its role as a Boc-protected amine, it may be involved in pathways related to amine metabolism

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-4-hydroxybutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZOAOLSEKSNTD-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

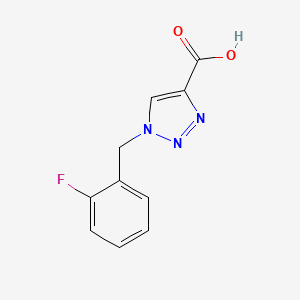

![1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B3079250.png)

![Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B3079262.png)